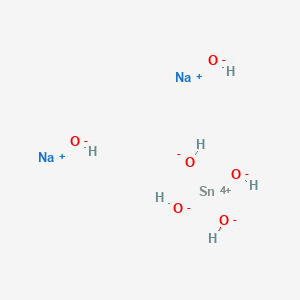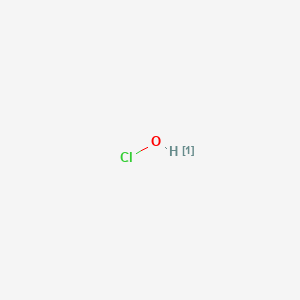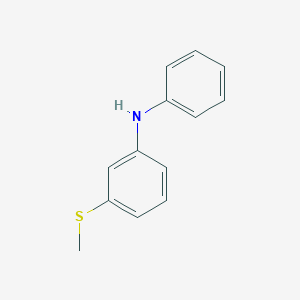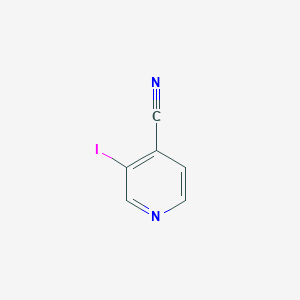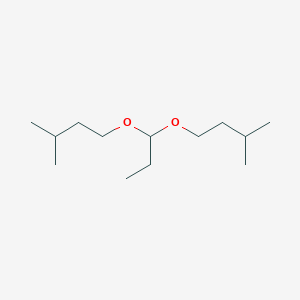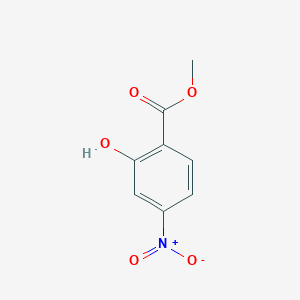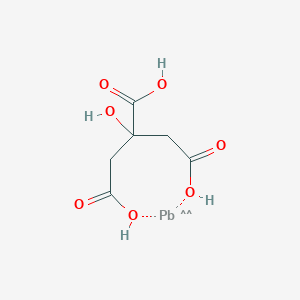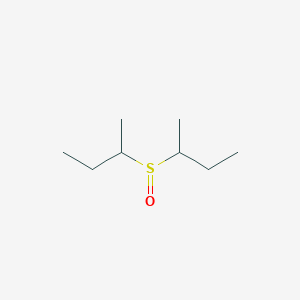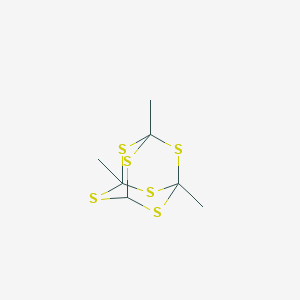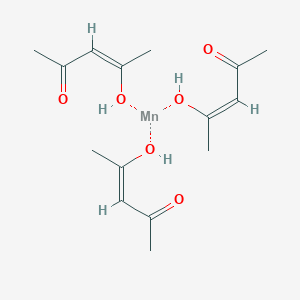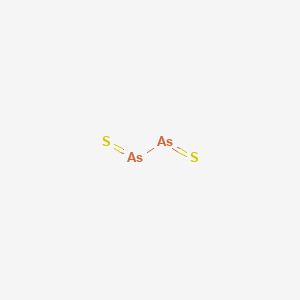
Arsenic(II) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic(II) sulfide is a chemical compound with the formula As2S2. It is commonly known as orpiment, and it is a yellow-orange mineral that has been used for centuries in various applications. Arsenic(II) sulfide has been widely studied for its potential use in scientific research due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of Arsenic(II) sulfide in cancer cells is not fully understood. However, studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Arsenic(II) sulfide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which can lead to tumor regression.
Efectos Bioquímicos Y Fisiológicos
Arsenic(II) sulfide has been shown to have several biochemical and physiological effects. It can cause oxidative stress, which can lead to cell damage and death. Arsenic(II) sulfide has also been shown to affect the immune system, specifically by increasing the production of cytokines (proteins that regulate immune responses). Additionally, Arsenic(II) sulfide has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Arsenic(II) sulfide in lab experiments is its low cost and availability. It is also relatively easy to synthesize. However, Arsenic(II) sulfide is highly toxic and can pose a risk to researchers if not handled properly. It is also difficult to work with due to its insolubility in water.
Direcciones Futuras
There are several future directions for the research of Arsenic(II) sulfide. One direction is to further investigate its potential use in cancer research. Studies could focus on the mechanism of action and potential side effects of Arsenic(II) sulfide in cancer cells. Another direction is to explore its use in other scientific research applications, such as in the synthesis of new materials or as a catalyst in chemical reactions. Additionally, studies could focus on developing safer methods of handling Arsenic(II) sulfide in lab experiments.
Métodos De Síntesis
Arsenic(II) sulfide can be synthesized by reacting arsenic trioxide (As2O3) with hydrogen sulfide (H2S) gas. The reaction takes place at high temperatures, and the resulting product is a yellow-orange powder that is insoluble in water. Other methods of synthesizing Arsenic(II) sulfide include reacting arsenic with sulfur or using a solvothermal method.
Aplicaciones Científicas De Investigación
Arsenic(II) sulfide has been widely studied for its potential use in various scientific research applications. It has been used in the synthesis of semiconductor materials, as a pigment in ceramics and glass, and as a catalyst in various chemical reactions. In recent years, Arsenic(II) sulfide has gained attention for its potential use in cancer research. Studies have shown that Arsenic(II) sulfide can induce cell death in cancer cells and inhibit tumor growth.
Propiedades
Número CAS |
12044-30-3 |
|---|---|
Nombre del producto |
Arsenic(II) sulfide |
Fórmula molecular |
As2S2 |
Peso molecular |
213.98 g/mol |
InChI |
InChI=1S/As2S2/c3-1-2-4 |
Clave InChI |
KKPLQJMNSIUAFP-UHFFFAOYSA-N |
SMILES |
S=[As][As]=S |
SMILES canónico |
S=[As][As]=S |
Otros números CAS |
12044-30-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



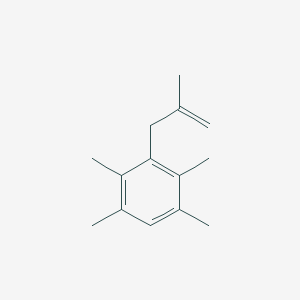
![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
